molecular formula C6H11BrO2 B13832279 2-Bromo-1,1-diethoxyethene CAS No. 42520-11-6

2-Bromo-1,1-diethoxyethene

Cat. No.: B13832279
CAS No.: 42520-11-6
M. Wt: 195.05 g/mol
InChI Key: YLLVBVCUIFAFMS-UHFFFAOYSA-N
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Description

2-Bromo-1,1-diethoxyethene (CAS 42520-11-6) is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.054 g/mol . It is recognized in scientific literature as a specialized building block, also known as bromoketene diethyl acetal, for use in organic synthesis . The compound serves as a versatile synthetic intermediate, with its diethoxyethene functional group offering a reactive handle for further chemical transformations. Researchers can employ this reagent in the construction of more complex molecular architectures. The provided information indicates its use in various synthetic routes, underscoring its value in methodological and total synthesis research . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42520-11-6

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-bromo-1,1-diethoxyethene

InChI

InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3

InChI Key

YLLVBVCUIFAFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CBr)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 1,1 Diethoxyethene

Catalytic Bromination Strategies for Acetal (B89532) Precursors

Catalytic bromination of acetal precursors represents a significant advancement in the synthesis of 2-bromo-1,1-diethoxyethene. This approach often provides higher selectivity and yield compared to non-catalytic methods.

Electrophilic Bromination of Acetaldehyde (B116499) Derivatives

The electrophilic bromination of acetaldehyde derivatives, particularly acetaldehyde diethyl acetal, is a common route to produce bromoacetaldehyde (B98955) diethyl acetal, a synonym for 2-bromo-1,1-diethoxyethane. sigmaaldrich.com This process involves the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the acetal group.

Cupric bromide (CuBr₂) has emerged as an effective catalyst for the bromination of carbonyl compounds and their derivatives. mdma.chresearchgate.net In the synthesis of 2-bromo-1,1-diethoxyethane from acetaldehyde, CuBr₂ facilitates the reaction with bromine water. google.com The catalyst polarizes the bromine molecule, enhancing its electrophilicity and directing the attack to the α-carbon of the acetal. This catalytic action helps in achieving selective mono-bromination and can suppress the formation of polybrominated byproducts by stabilizing the transition state. The use of CuBr₂ offers a cleaner and more direct route for selective bromination compared to other methods. mdma.ch

A proposed method involves adding acetaldehyde and cupric bromide to a bromination kettle, followed by the dropwise addition of bromine water. After the reaction is complete, absolute ethanol (B145695) is added to facilitate a condensation reaction, catalyzed by the byproduct hydrogen bromide, to form the crude product. google.com

Table 1: Comparison of Bromination Methods
MethodReagentsCatalystKey Advantages
Catalytic BrominationAcetaldehyde, Bromine WaterCupric BromideHigh selectivity, clean reaction mdma.chgoogle.com
Direct Bromination1,1-Diethoxyethane, BromineNoneDirect approach orgsyn.org
NBS ApproachAcetaldehyde Diethyl AcetalN-BromosuccinimideMild conditions, good for sensitive substrates thieme-connect.de

Temperature control is a critical factor in achieving selective mono-bromination. In the synthesis of bromoacetal from vinyl acetate (B1210297) and ethanol, the reaction is typically cooled to around -10°C using an ice-salt mixture before the introduction of bromine. orgsyn.org This low temperature helps to control the reaction rate and minimize the formation of undesired byproducts. After the initial reaction, the mixture is often allowed to slowly warm to room temperature overnight. orgsyn.org In other procedures, maintaining a temperature range of -5 to 0°C during the bromination of paraldehyde (B1678423) in the presence of a copper catalyst has been reported to yield high-purity bromoacetaldehyde diethyl acetal. google.com Careful temperature management is essential for maximizing the yield of the desired mono-brominated product.

Direct Bromination of 1,1-Diethoxyethane

Direct bromination of 1,1-diethoxyethane is another established method for preparing bromoacetal. orgsyn.org This process typically involves the direct reaction of bromine with 1,1-diethoxyethane. To control the reaction and prevent over-bromination, the reaction is often carried out in the presence of calcium carbonate. orgsyn.org An alternative approach involves the bromination of paraldehyde followed by treatment with ethanol. orgsyn.org A detailed procedure involves cooling a solution of vinyl acetate in absolute ethanol and then introducing bromine over several hours while maintaining a low temperature. orgsyn.org This method, while direct, requires careful control of the reaction conditions to achieve a good yield, with one modification reporting a 78% yield after allowing the reaction mixture to stand for 64 hours post-bromination. orgsyn.org

Alternative Brominating Agents: N-Bromosuccinimide (NBS) Approaches

N-Bromosuccinimide (NBS) serves as a milder and more selective brominating agent compared to molecular bromine. masterorganicchemistry.com It is particularly useful for substrates that are sensitive to the harsh conditions of direct bromination. The reaction of acetaldehyde diethyl acetal with NBS is a known method for the preparation of bromoacetaldehyde diethyl acetal. thieme-connect.de NBS can be used under radical initiation conditions, for instance with azobisisobutyronitrile (AIBN) as an initiator, in a solvent like carbon tetrachloride. This method is advantageous as it avoids the handling of liquid bromine and is suitable for small-scale laboratory syntheses. The selectivity of NBS in brominating electron-rich aromatic compounds is well-documented, and this selectivity can be influenced by the solvent and other additives. rsc.orgresearchgate.net For example, the bromination of phenol (B47542) with NBS in different solvents can lead to varying ratios of ortho- and para-bromophenol. rsc.org

Acetal Formation Pathways Post-Bromination

A key step in the synthesis of this compound involves the protection of the aldehyde group of 2-bromoacetaldehyde as a diethyl acetal. This transformation is critical for the stability of the compound and its subsequent use in various chemical reactions.

Condensation of 2-Bromoacetaldehyde with Ethanol

The primary method for forming the acetal is the direct condensation of 2-bromoacetaldehyde with ethanol. google.comnist.gov This reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl carbon of 2-bromoacetaldehyde. The process is typically carried out by adding absolute ethanol to the reaction mixture immediately following the bromination of a precursor like acetaldehyde, which produces 2-bromoacetaldehyde in situ. google.com

The reaction proceeds as follows:

BrCH₂CHO + 2 CH₃CH₂OH ⇌ BrCH₂CH(OCH₂CH₃)₂ + H₂O

This equilibrium reaction is driven towards the product side by using an excess of ethanol and by the removal of water, often facilitated by the reaction conditions.

In Situ Acid Catalysis by Hydrogen Bromide (HBr) Byproduct

A significant advancement in the synthesis of this compound is the utilization of the hydrogen bromide (HBr) byproduct, generated during the initial bromination step, as an in-situ acid catalyst for the subsequent acetalization. google.com In a typical procedure, the bromination of acetaldehyde to form 2-bromoacetaldehyde also produces HBr. google.com This HBr then protonates the carbonyl oxygen of the 2-bromoacetaldehyde, activating it towards nucleophilic attack by ethanol.

The catalytic cycle can be summarized as:

Protonation of the carbonyl oxygen: The HBr byproduct protonates the aldehyde, increasing its electrophilicity.

Nucleophilic attack by ethanol: An ethanol molecule attacks the activated carbonyl carbon, forming a hemiacetal.

Protonation and elimination of water: The hydroxyl group of the hemiacetal is protonated by HBr, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Final nucleophilic attack: A second ethanol molecule attacks the carbocation, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.

This in-situ catalysis is highly efficient and aligns with green chemistry principles by avoiding the need for an external acid catalyst, which would otherwise contribute to waste and potential environmental pollution. google.com Traditional methods often required the use of significant quantities of mineral acids, leading to serious pollution and high follow-up treatment costs. google.com

Strategies for Suppressing Dimerization and Side Reactions

During the synthesis of this compound, the formation of byproducts through dimerization and other side reactions can reduce the yield and purity of the desired compound. google.com Effective strategies are therefore employed to suppress these unwanted reactions.

One key approach is the careful control of reaction conditions. For instance, maintaining a low temperature during bromination and subsequent acetal formation can help to minimize the rates of side reactions. Additionally, the order and rate of reagent addition are critical.

A significant challenge is the separation of the final product from byproducts. google.com Purification techniques such as distillation under reduced pressure are commonly used to separate this compound from lower-boiling impurities like ethyl acetate. orgsyn.org For more complex mixtures of byproducts, column chromatography using silica (B1680970) gel is an effective method to achieve high purity of the final product. google.com This separation is crucial for obtaining a product that meets the stringent quality requirements for its use in further chemical syntheses. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at developing more sustainable and environmentally friendly processes. This involves designing synthetic routes that are safer, more efficient, and generate less waste.

Development of Environmentally Benign Synthetic Routes

A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the context of this compound synthesis, this has led to the development of routes that minimize the use of harsh reagents and solvents.

Atom Economy and Waste Minimization Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. uniroma1.it Syntheses with high atom economy are those that maximize the incorporation of material from the starting materials into the final product, thus minimizing waste.

The table below summarizes the key green chemistry considerations in the synthesis of this compound.

Green Chemistry Principle Application in this compound Synthesis
Waste Prevention The in-situ use of the HBr byproduct as a catalyst minimizes waste by avoiding the need for an external acid catalyst. google.com
Atom Economy The condensation reaction to form the acetal has a high atom economy, with water as the primary byproduct.
Catalysis The use of catalytic HBr is superior to stoichiometric reagents and reduces the energy requirements of the reaction. google.com
Safer Solvents and Auxiliaries The use of ethanol as both a reactant and a solvent reduces the need for other potentially more hazardous organic solvents.
Design for Energy Efficiency Conducting reactions at or near ambient temperature and pressure where possible can reduce energy consumption.

By focusing on these principles, the chemical industry can move towards more sustainable methods for producing important chemical intermediates like this compound.

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates robust and optimized processes. Key considerations include controlled reaction conditions, enhanced reproducibility, and efficient purification methods to achieve high-purity end products.

The bromination step is a critical part of the synthesis of this compound's precursors. Traditional batch-wise addition of bromine can lead to localized high concentrations, resulting in over-bromination and the formation of impurities. To mitigate this, continuous bromine addition systems are employed in industrial settings.

One established method involves the catalytic bromination of acetaldehyde using cupric bromide as a catalyst. In this process, bromine water is added dropwise from a storage tank into the bromination kettle containing acetaldehyde and the catalyst. This controlled addition ensures a steady reaction rate and minimizes the formation of polybrominated byproducts. google.com The reaction is typically allowed to proceed for a couple of hours after the bromine addition is complete to ensure full conversion to 2-bromoacetaldehyde, a key precursor. google.com

Key Parameters for Continuous Bromine Addition:

ParameterConditionRationale
Reactants Acetaldehyde, Bromine WaterReadily available starting materials.
Catalyst Cupric BromideFacilitates the bromination reaction.
Addition Method Dropwise from storage tankEnsures controlled reaction rate and temperature.
Reaction Time ~2 hours post-additionAllows for complete conversion to the desired intermediate.

This systematic approach to bromine addition is crucial for maintaining control over the exothermic reaction and ensuring a higher yield of the desired monobrominated product.

To further enhance control and reproducibility, particularly on an industrial scale, continuous flow reactors have emerged as a superior alternative to traditional batch reactors. Flow chemistry offers significant advantages in terms of heat and mass transfer, leading to more consistent product quality and improved safety.

In a typical flow setup for a related bromoacetal synthesis, two separate streams are used. One stream contains the starting acetal, such as propionaldehyde (B47417) diethyl acetal, dissolved in a solvent like dichloromethane. The second stream consists of an aqueous solution of bromine and cupric bromide. These streams are then mixed at a controlled temperature, often around 30°C, within the microchannels of the flow reactor. The short residence time, typically 10–15 minutes, within the reactor ensures rapid mixing and efficient management of the reaction exotherm. This precise control over reaction parameters significantly enhances the reproducibility of the synthesis.

Comparison of Batch vs. Flow Reactor for a Bromination Process:

FeatureBatch ReactorFlow Reactor
Mixing Potentially non-uniformRapid and efficient in microchannels
Heat Transfer Slower, risk of hotspotsExcellent, minimizes exotherm risk
Reproducibility Can be variableHigh
Safety Higher risk with large volumesInherently safer with smaller volumes in the reaction zone
Yield 55-60%75-80%
Purity 95-98%>99.5%

The use of flow reactors not only improves yield and purity but also allows for in-line separation and continuous distillation, further streamlining the production process.

Achieving high purity is paramount for the utility of this compound in subsequent chemical transformations. Industrial purification strategies often involve a multi-step approach to effectively remove byproducts and unreacted starting materials.

A common purification sequence involves an initial separation using silica gel column chromatography. google.com This step is highly effective in separating the desired product from polybrominated byproducts, which have different polarities. google.com Following the chromatographic separation, the product undergoes vacuum distillation. google.com This final step removes any remaining volatile impurities and the chromatography solvent, yielding a high-purity product. google.com

The boiling point of this compound under reduced pressure is a key physical property utilized in this final purification step. For instance, it has a boiling point of 66-67 °C at 18 mmHg. sigmaaldrich.com

Common Purification Techniques:

Silica Gel Column Chromatography: Effectively separates the product from byproducts based on polarity. google.com

Vacuum Distillation: Removes volatile impurities and solvents to yield the final high-purity product. google.com

These rigorous purification methods are essential for meeting the stringent quality requirements for pharmaceutical intermediates and other specialized applications.

Mechanistic Investigations of 2 Bromo 1,1 Diethoxyethene Reactivity

Nucleophilic Substitution Reactions (Sɴ2 and Sɴ1 Pathways)

2-Bromo-1,1-diethoxyethene, also known as bromoacetaldehyde (B98955) diethyl acetal (B89532), is a versatile reagent in organic synthesis. nih.govsigmaaldrich.com Its reactivity is largely defined by the presence of a bromine atom, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through both Sɴ2 and Sɴ1 pathways, depending on the nucleophile and reaction conditions.

Reactivity as an Alkylating Agent with Diverse Nucleophiles

This compound serves as an effective alkylating agent, reacting with a wide range of nucleophiles to introduce a 2,2-diethoxyethyl group into various molecular frameworks.

The reaction of this compound with thiols and their derivatives, such as cysteine, is a prominent example of its utility in forming carbon-sulfur bonds. This reaction proceeds via a nucleophilic attack of the sulfur atom on the carbon bearing the bromine atom, displacing the bromide ion. The kinetic favorability of this reaction allows for rapid and efficient coupling. For instance, in competitive experiments, bromo-ynone reagents, which share a similar reactive principle, have been shown to react faster than maleimides with N-acetyl-O-methyl-cysteine. nih.gov

This reactivity extends to more complex thiol-containing molecules, including peptides. The direct cross-coupling of two different thiols can be achieved in a one-pot synthesis using bromo-ynone reagents, highlighting the controlled and stepwise nature of the reaction. nih.gov This method has been successfully applied to the rebridging of cyclic disulfide peptides, resulting in near-quantitative formation of the desired products. nih.gov

Table 1: Reaction of this compound with Thiol Derivatives

Reactant 1 Reactant 2 Product Key Observation
This compound Thiol (e.g., N-acetyl-O-methyl-cysteine) S-(2,2-diethoxyethyl)thiol derivative Rapid reaction, outcompetes maleimides. nih.gov
Bromo-ynone reagent Two distinct thiols Heterodimeric ketenedithioacetal Stepwise, one-pot synthesis is possible. nih.gov

This compound reacts with anhydrous trimethylamine (B31210) to produce glycine (B1666218) betaine (B1666868) aldehyde. sigmaaldrich.com Glycine betaine aldehyde is a quaternary ammonium (B1175870) compound and an intermediate in the metabolism of several amino acids, including glycine, serine, and threonine. wikipedia.org It is also recognized for its role as an osmolyte. wikipedia.org The formation of glycine betaine aldehyde from this compound involves the nucleophilic attack of trimethylamine on the electrophilic carbon, leading to the displacement of the bromide and the formation of the quaternary ammonium salt.

Under basic conditions, such as in the presence of hydroxide (B78521) ions, this compound can undergo nucleophilic substitution to replace the bromine atom. This reaction can lead to the formation of hydroxyacetaldehyde diethyl acetal. However, depending on the reaction conditions, elimination reactions to form alkenes can also occur.

In the presence of a base like potassium hydroxide and a copper catalyst, this compound reacts with various substituted thiophenols. sigmaaldrich.com This reaction leads to the formation of the corresponding ketone and diethyl acetals, demonstrating the versatility of this compound in forming carbon-sulfur bonds with a range of aromatic thiols. sigmaaldrich.com

This compound is a valuable reagent for the N-alkylation of various heterocyclic compounds. This is particularly significant in the synthesis of modified nucleosides and other biologically relevant molecules.

Uracil (B121893) and Adenine (B156593): The alkylation of uracil and adenine derivatives with bromo-functionalized compounds is a key step in the synthesis of nucleoside analogues. For example, 1-(2-Bromo-2-deoxy-β-d-xylofuranosyl)uracil is a known compound where a bromo-sugar moiety is attached to the uracil base. nih.govresearchgate.net This highlights the general principle of N-alkylation of these heterocycles.

Benzimidazoles: Benzimidazole (B57391) and its derivatives can be N-alkylated using various alkylating agents. researchgate.netmdpi.com For instance, 2-mercaptobenzimidazole (B194830) undergoes S-alkylation with 2-bromo-1,3-diketones, followed by an intramolecular cyclization involving a nitrogen atom. nih.gov This demonstrates the propensity of the nitrogen atoms in the benzimidazole ring to act as nucleophiles.

Purines: Direct N-alkylation of purines, such as 6-chloropurine, can be challenging as it often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.gov However, methods have been developed for the regioselective N7 alkylation of purines. nih.gov

Table 2: N-Alkylation Reactions with this compound Analogs

Heterocycle Alkylating Agent Principle Product Type Significance
Uracil Bromo-functionalized sugar Modified nucleoside Synthesis of potential pharmaceutical intermediates. researchgate.net
Adenine Bromo-functionalized sugar Modified nucleoside Synthesis of antiviral and anticancer agents. nih.gov
Benzimidazole Bromo-keto compounds N-alkylated benzimidazole Synthesis of biologically active fused heterocyclic scaffolds. nih.gov

Influence of Reaction Conditions on Selectivity (Solvent, Base, Temperature)

The selectivity of reactions involving this compound is highly dependent on the specific conditions employed, including the choice of solvent, base, and temperature. These factors can influence the outcome of a reaction by altering the stability of intermediates, the rate of competing pathways, and the nature of the active reagents.

For related α-bromo ketene (B1206846) dithioacetals, the choice of solvent and temperature has been shown to be critical. For instance, the α-bromination of functionalized ketene dithioacetals using cupric bromide proceeds efficiently in tetrahydrofuran (B95107) (THF) at room temperature. jlu.edu.cn The proposed mechanism involves an initial addition of bromine (formed in situ) to the double bond, followed by the elimination of a proton. jlu.edu.cnresearchgate.net The use of a polar aprotic solvent like THF likely facilitates the stabilization of charged intermediates in the addition-elimination process. The temperature is kept mild to prevent side reactions or decomposition of the starting material and product. While specific studies on the oxygen analog are scarce, it is reasonable to infer that similar solvent effects would be at play, with polar solvents favoring ionic pathways. The choice of base in potential elimination or substitution reactions would also be crucial, with sterically hindered, non-nucleophilic bases being necessary to favor proton abstraction over nucleophilic attack at the electrophilic centers of the molecule.

Hydrolysis and Acetal Cleavage Mechanisms

The hydrolysis of the acetal functional group in this compound is a key transformation that can lead to the formation of valuable synthetic intermediates. This process is typically catalyzed by acid.

In the presence of an acid catalyst and water, this compound is expected to undergo hydrolysis to generate bromoacetaldehyde. The general mechanism for the acid-catalyzed hydrolysis of acetals involves a series of reversible steps. acs.org The reaction is initiated by the protonation of one of the oxygen atoms of the acetal, which makes it a better leaving group. acs.org Subsequent elimination of an alcohol molecule (ethanol in this case) leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. The final step is the deprotonation of the resulting adduct to yield the aldehyde and a second molecule of ethanol (B145695).

For ketene acetals specifically, the acid-catalyzed hydrolysis proceeds via protonation of the double bond, which is the rate-determining step. This is followed by the rapid addition of water and elimination of alcohol to give an ester or, in the case of this compound, would lead to an α-bromo ester derivative after initial hydrolysis. Further hydrolysis of the ester would then yield the final aldehyde product.

Redox Chemistry and Transformations

The presence of both a carbon-carbon double bond and a carbon-bromine bond makes this compound susceptible to both reduction and oxidation reactions, leading to a variety of saturated and oxidized products.

The reduction of the carbon-carbon double bond in this compound would lead to the formation of the corresponding saturated diethyl acetal, 2-bromo-1,1-diethoxyethane. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) would be critical to ensure the selective reduction of the double bond without affecting the carbon-bromine bond. Milder reducing agents might also be employed to achieve this selectivity.

The controlled oxidation of this compound represents a direct route to bromoacetaldehyde. Oxidative cleavage of the carbon-carbon double bond can be accomplished using various oxidizing agents. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is a classic method for cleaving double bonds to yield aldehydes or ketones. In this case, ozonolysis of this compound would be expected to yield bromoacetaldehyde and another carbonyl compound derived from the other half of the double bond. Other oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under controlled conditions or ruthenium tetroxide (RuO4), could also be employed for this transformation. For other ketene acetals, like methyl trimethylsilyl (B98337) ketene acetals, oxidation with urea (B33335) hydrogen peroxide catalyzed by methyltrioxorhenium has been used to form α-hydroxy esters. organic-chemistry.org A similar approach could potentially be adapted for the controlled oxidation of this compound.

Cycloaddition Reactions and Related Pericyclic Processes

Ketene acetals are known to be excellent partners in cycloaddition reactions due to their electron-rich nature. libretexts.org 1,1-Diethoxyethene (B179383), the non-brominated parent compound, readily participates in [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienes, acting as an electron-rich dienophile. nih.gov

Role in Inverse Electron Demand Diels-Alder Reactions

This compound is classified as an electron-rich alkene due to the presence of two electron-donating ethoxy groups attached to one of the sp² hybridized carbon atoms. This electronic characteristic makes it a suitable dienophile for participation in inverse electron demand Diels-Alder (IEDDA) reactions. In this type of pericyclic reaction, the typical electronic roles of the diene and dienophile are reversed compared to the normal Diels-Alder reaction. The reaction occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org

The driving force for the IEDDA reaction is the energetically favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. wikipedia.org The electron-donating nature of the ethoxy groups in this compound raises the energy of its HOMO, facilitating a smaller energy gap with the LUMO of a suitable electron-deficient diene, thereby accelerating the reaction. Common electron-poor dienes used in IEDDA reactions include those substituted with electron-withdrawing groups or containing heteroatoms, such as 1,2,4,5-tetrazines or oxo- and aza-butadienes. wikipedia.orgnih.gov

While the general principles of IEDDA reactions are well-established, specific mechanistic studies detailing the reactivity of this compound in these cycloadditions are not extensively documented in readily available literature. However, its structural similarity to other vinyl ethers and vinyl acetals, which are known to be effective dienophiles in IEDDA reactions, strongly suggests its potential utility in the synthesis of highly substituted six-membered rings. wikipedia.org The reaction would proceed through a concerted [4+2] cycloaddition mechanism, leading to the formation of a cyclohexene (B86901) derivative. The presence of the bromo and diethoxy functionalities on the resulting cycloadduct offers valuable synthetic handles for further chemical transformations.

Participation in [2+2] Photocycloaddition Reactions

[2+2] photocycloaddition reactions are powerful photochemical methods for the synthesis of cyclobutane (B1203170) rings. These reactions typically occur between two alkene units upon activation by ultraviolet (UV) light. jove.com The participation of this compound in such reactions would be influenced by its electronic properties as an electron-rich alkene.

The regioselectivity and diastereoselectivity of [2+2] photocycloadditions involving electron-rich alkenes like this compound are critical aspects of their synthetic utility. In reactions with enones, for example, the regiochemistry is often governed by the initial formation of an exciplex (an excited-state complex) between the photoexcited enone and the ground-state alkene. The stability of the possible diradical intermediates that are subsequently formed plays a crucial role in determining the final regiochemical outcome, which can be either "head-to-head" or "head-to-tail" adducts. wikipedia.org

For this compound, the polarization of the double bond due to the two ethoxy groups would significantly influence the orientation of its approach to the reaction partner. While specific studies on this compound are scarce, research on analogous systems, such as the photocycloaddition of enones with other vinyl ethers, generally shows a preference for the formation of the head-to-tail adduct. The diastereoselectivity of the reaction would be influenced by steric interactions between the substituents on both the alkene and the reaction partner in the transition state leading to the cyclobutane ring.

Kinetic studies of [2+2] photocycloaddition reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For vinyl ethers, which are structurally related to this compound, photoinitiated cationic polymerization can be a competing process. capes.gov.br Kinetic investigations of the gas-phase reactions of a series of vinyl ethers with the nitrate (B79036) radical have been conducted, providing rate constants for these reactions. nih.gov

Precursor in [3+2] Cycloadditions (Analogous Systems)

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a versatile class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.

While there is no direct evidence in the searched literature of this compound acting as a precursor in [3+2] cycloadditions, analogous systems provide a basis for its potential in this area. For instance, the vinyl ether moiety could potentially be transformed into a 1,3-dipole or act as the dipolarophile in reactions with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. The electron-rich nature of the double bond in this compound would make it a reactive dipolarophile towards electron-deficient 1,3-dipoles.

Alternatively, the bromoacetal functionality could be envisioned as a synthon for the generation of a 1,3-dipole. For example, dehydrobromination could potentially lead to an intermediate that could rearrange or be trapped to form a dipolar species. However, without specific literature examples, this remains a speculative application for this compound.

Phosphonium (B103445) Ylide Formation and Wittig-Type Transformations

The presence of a bromine atom in this compound makes it a potential substrate for the formation of phosphonium salts, which are key intermediates in the Wittig reaction.

The reaction of an alkyl halide with triphenylphosphine (B44618) is a standard method for the preparation of phosphonium salts. libretexts.orggoogle.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. google.comyoutube.com

Specifically, the reaction of this compound with triphenylphosphine would be expected to yield (2,2-diethoxyvinyl)triphenylphosphonium bromide.

Reaction Scheme:

Generated code

This phosphonium salt, once formed, can be deprotonated by a strong base to generate the corresponding phosphonium ylide, also known as a Wittig reagent. libretexts.orgadichemistry.com The resulting ylide would be a stabilized ylide due to the presence of the two electron-donating ethoxy groups. This stabilized ylide could then undergo Wittig-type transformations with aldehydes and ketones to form α,β-unsaturated acetals. organic-chemistry.orgwikipedia.org

Below is a data table summarizing the reactants and expected product of this transformation.

Reactant 1Reactant 2Expected Product
This compoundTriphenylphosphine(2,2-Diethoxyvinyl)triphenylphosphonium bromide

Advanced Synthetic Applications of 2 Bromo 1,1 Diethoxyethene in Complex Molecule Construction

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

2-Bromo-1,1-diethoxyethene is a key intermediate in the multistep synthesis of a wide array of molecules with significant biological and pharmaceutical relevance. Its bifunctional nature, possessing both a good leaving group (bromide) and a masked aldehyde, enables its use in diverse synthetic strategies, including alkylations and subsequent carbonyl reactions.

Synthesis of Antibiotics (e.g., Erythromycin, Cephalosporins)

This compound is widely cited as a key intermediate in the synthesis of several classes of antibiotics, notably macrolides such as Erythromycin and its derivatives, and β-lactams like Cephalosporins. cymitquimica.comchemicalbook.comguidechem.comchemicalbook.comd-nb.info The compound functions as a synthetic equivalent of bromoacetaldehyde (B98955), where the diethyl acetal (B89532) group protects the reactive aldehyde functionality.

In the synthesis of Dirithromycin, a macrolide antibiotic derived from Erythromycin A, 1,1-diethoxy-2-bromoethane is considered a primary intermediate. google.com The synthesis of Dirithromycin involves the condensation of 9(S)-erythromycylamine with an acetaldehyde (B116499) derivative. nih.gov While the direct reaction scheme for Dirithromycin using 2-bromo-1,1-diethoxyethane is not detailed in readily available literature, the compound serves as a precursor to the necessary acetaldehyde side chain, which is attached to the erythromycylamine core.

Similarly, in the synthesis of complex Cephalosporins, this reagent is employed to introduce specific side chains at various positions of the cephem nucleus, which is crucial for modulating the antibiotic's spectrum of activity and pharmacokinetic properties. nih.govnih.gov

Precursor for Anti-Influenza Virus Medicaments (e.g., Baloxavir Marboxil Analogs)

While this compound is a versatile building block for various bioactive molecules, a review of published scientific literature and patents concerning the synthesis of the anti-influenza drug Baloxavir Marboxil and its known analogs does not indicate the use of this specific compound. dergipark.org.trnih.govmdpi.com The established synthetic routes for Baloxavir Marboxil utilize different starting materials and intermediates for the construction of its complex polycyclic core. dergipark.org.tracs.org

However, the broader application of this compound in antiviral research has been documented. For instance, it has been used in the synthesis of N-substituted thymine (B56734) and adenine (B156593) derivatives, which were subsequently tested for antiviral activity against the Hepatitis B Virus (HBV). grafiati.com This demonstrates the utility of the compound in generating novel nucleoside analogs for antiviral screening, even if a direct link to anti-influenza agents like Baloxavir Marboxil analogs is not established in the literature.

Intermediate for Thyroid-Related Drugs (e.g., Methylthio Imidazole, Chlorpheniramine)

This compound is identified as a chemical intermediate for producing drugs related to thyroid function, such as Methylthio Imidazole (more commonly known as methimazole (B1676384) or thiamazole), and the antihistamine Chlorpheniramine. cymitquimica.comchemicalbook.comgoogle.com

Thiamazole is an antithyroid agent used to treat hyperthyroidism. Chemical catalogs list 2-bromo-1,1-diethoxyethane as a starting material for its synthesis. chemicalbook.comgoogle.com Likewise, it is cited as an intermediate in the production of Chlorpheniramine, a first-generation alkylamine antihistamine. Detailed, peer-reviewed synthetic procedures for these specific transformations using 2-bromo-1,1-diethoxyethane are not extensively documented in primary scientific literature, but its role is noted in chemical supplier contexts. The synthesis of Chlorpheniramine, for example, more commonly proceeds via the reaction of p-chlorobenzonitrile and 2-bromopyridine. patsnap.com

Building Block for Fluorescent Probes and Models (e.g., PRODAN-based Cholesterol Models)

A significant application of this compound is in the construction of sophisticated fluorescent probes for biochemical studies. It serves as a key reagent in the synthesis of fluorescent cholesterol analogs based on the PRODAN (6-propionyl-2-(dimethylamino)naphthalene) core. cymitquimica.comopenmedicinalchemistryjournal.com These probes are designed to mimic the structure of cholesterol while providing a fluorescent reporter group to study its behavior in biological membranes.

In a documented synthesis, 2-bromo-1,1-diethoxyethane is used to alkylate an N-(bromonaphthyl)methanesulfonamide derivative. cymitquimica.com This reaction is a critical step in building the heterocyclic core of the final fluorescent molecule. The acetal group masks an aldehyde that is later revealed and utilized in subsequent cyclization steps to form the indole-like structure fused to the naphthalene (B1677914) system.

Table 1: Synthesis of PRODAN-based Cholesterol Model Intermediate

Reactant 1 Reactant 2 Reagents/Conditions Product Reference

Synthesis of Hybrid Purine, Coumarin, and Isoxazole (B147169) Derivatives

This compound is instrumental in the synthesis of novel hybrid molecules that combine purine, coumarin, and isoxazole moieties. openmedicinalchemistryjournal.com These hybrid structures are of interest in medicinal chemistry for their potential as multi-target therapeutic agents.

The synthesis begins with the alkylation of a hydroxycoumarin using 2-bromo-1,1-diethoxyethane. This step introduces the diethoxyethyl side chain, which serves as a masked aldehyde. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. openmedicinalchemistryjournal.com The resulting acetal is then hydrolyzed under acidic conditions to yield the corresponding (coumarinyloxy)acetaldehyde. This aldehyde is a crucial intermediate that is further reacted to form an oxime, which then undergoes a 1,3-dipolar cycloaddition reaction to generate the final isoxazole-containing hybrid molecule. openmedicinalchemistryjournal.com

Table 2: Synthesis of Coumarin Acetal Intermediate

Reactant 1 Reactant 2 Reagents/Conditions Product Yield Reference
Hydroxycoumarin (e.g., 6a-d) 2-Bromo-1,1-diethoxyethane Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), 90°C, 24 h Coumarin acetal (e.g., 7a-d) Not specified openmedicinalchemistryjournal.com

Preparation of Novel Thiazolobenzimidazoles as Potential Anthelmintics

In the field of antiparasitic drug discovery, 2-bromo-1,1-diethoxyethane is employed in the synthesis of novel thiazolobenzimidazoles. Benzimidazole (B57391) derivatives are a well-established class of anthelmintic drugs, and creating fused heterocyclic systems like thiazolobenzimidazoles is a strategy to develop new agents with potentially improved properties.

A documented synthesis involves the reaction of a substituted 1H-benzimidazole-2-thiol with 2-bromo-1,1-diethoxyethane. This S-alkylation reaction is the initial step in constructing the thiazole (B1198619) ring fused to the benzimidazole core. The resulting intermediate, containing the diethoxyethylthio group, can then undergo intramolecular cyclization under acidic conditions to form the target tricyclic thiazolobenzimidazole (B1203321) system.

Table 3: Synthesis of Thiazolobenzimidazole Precursors

Reactant 1 Reactant 2 Product Yield Reference
5-nitro-1H-benzimidazole-2-thiol 2-Bromo-1,1-diethoxyethane 2-(2,2-diethoxyethyl)thio-5-nitro-1H-benzimidazole 83% acs.org

Elaboration of Heterocyclic Ring Systems

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, serves as a highly versatile bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its structure contains a good leaving group (bromide) and a masked aldehyde function, which can be revealed under acidic conditions, enabling a variety of cyclization strategies. chemicalbook.comchemicalbook.com

Synthesis of Substituted Acetaldehyde Acetals

Bromoacetaldehyde diethyl acetal is a key intermediate for the synthesis of other α-heterosubstituted acetaldehyde acetals. chemicalbook.comcymitquimica.com The bromine atom can be displaced by various nucleophiles, leading to a diverse range of acetal derivatives. This reactivity allows for the introduction of different functional groups at the α-position to the acetal, which can then be used in subsequent synthetic steps. For instance, it reacts with different thiophenols in the presence of potassium hydroxide (B78521) and copper to yield the corresponding ketone and diethyl acetals. sigmaaldrich.com This general transformation is a foundational step for creating more complex molecules and intermediates for pharmaceuticals and other fine chemicals. chemicalbook.comcymitquimica.com

Table 1: Examples of Reactions to Form Substituted Acetals

Reactant Reagents Product Type Reference
Thiophenols KOH/Cu Arylthio acetaldehyde diethyl acetals sigmaaldrich.com
Anhydrous trimethylamine (B31210) - Glycine (B1666218) betaine (B1666868) aldehyde sigmaaldrich.com
2,3-diols 10-camphorsulphonic acid (CSA) 2,3-O-acetal derivatives chemicalbook.com

Formation of Oxazine (B8389632) and Pyrazine (B50134) Ring Systems

The dual reactivity of 2-bromo-1,1-diethoxyethane makes it particularly useful in annelation reactions to form fused heterocyclic systems, including important oxazine and pyrazine cores.

A convenient method has been developed for the synthesis of 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-с] chemicalbook.comCurrent time information in Bangalore, IN.oxazine derivatives based on the reaction of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane. growingscience.comresearchgate.net This reaction provides a direct route to construct the pyrrolo[2,1-c] chemicalbook.comCurrent time information in Bangalore, IN.oxazine skeleton, which is a key structural element in some marine alkaloids and compounds of medicinal interest. growingscience.com The process involves the initial alkylation of the enamine-type substrate followed by an intramolecular cyclization. The resulting carboxylic acids can be further transformed into a variety of derivatives, including carbamates and amides. growingscience.comresearchgate.net

Table 2: Synthesis of Pyrrolo[2,1-c] chemicalbook.comCurrent time information in Bangalore, IN.oxazine-8-carboxylic Acids

Starting Material Reagent Product Reference
Methyl (2-oxomorpholin-3-ylidene)ethanoates 2-Bromo-1,1-diethoxyethane 1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c] chemicalbook.comCurrent time information in Bangalore, IN.oxazine-8-carboxylic acids growingscience.com

The synthesis of pyrrolo[1,2-a]pyrazine (B1600676) systems can also be efficiently achieved using 2-bromo-1,1-diethoxyethane. A preparatively convenient method for creating novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids involves the reaction of (3-oxopiperazine-2-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane. researchgate.net This reaction proceeds through the formation of intermediate methyl carboxylates, which can be isolated or hydrolyzed to the corresponding carboxylic acids. researchgate.net These acids have been further converted into various amides, which were screened for biological activity. researchgate.net

An alternative route involves the preparation of 2-iodo-1,1-diethoxyethane from its commercially available bromo counterpart by treatment with sodium iodide. google.com The resulting iodo-acetal is then reacted with 4-halo-2-acetylpyrroles, followed by cyclization to afford 1-methyl-7-halopyrrolo[1,2-a]pyrazines. google.com These compounds are investigated as potential inhibitors of gastric acid secretion. google.com

Table 3: Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

Starting Material Reagent Product Reference
(3-Oxopiperazine-2-ylidene)ethanoates 2-Bromo-1,1-diethoxyethane 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids researchgate.net

Polymer Chemistry and Monomer Synthesis

Beyond its use in constructing complex heterocyclic molecules, 2-bromo-1,1-diethoxyethane also finds application in polymer science as a precursor for the synthesis of specialized monomers.

Preparation of Monomers for Specialty Polymers (e.g., 2-(2,2-dimethoxy)ethoxyethyl vinyl ether)

Bromoacetaldehyde diethyl acetal has been identified as a starting material in the synthesis of the monomer 2-(2,2-dimethoxy)ethoxyethyl vinyl ether. sigmaaldrich.comottokemi.comsigmaaldrich.com This monomer is a component used in the creation of specialty polymers. While the search results specify the diethyl acetal as the starting block, the resulting monomer is noted as a dimethoxy derivative, which suggests a transacetalization step or the use of a related dimethoxy starting material in the full synthetic sequence. This application highlights the role of bromoacetaldehyde acetals in providing functionalized side chains for polymers, which can influence properties such as solubility, reactivity, and performance in applications like photovoltaics. sigmaaldrich.com

Table 4: Monomer Application of 2-Bromo-1,1-diethoxyethane

Precursor Application Resulting Monomer Example Reference

Synthesis of Polynucleotide Analogs

The development of synthetic polynucleotide analogs is a significant area of research, aimed at creating molecules that can mimic or interfere with the function of natural DNA and RNA. These analogs are valuable tools in molecular biology and therapeutic research. While the specific compound this compound is not directly cited in the synthesis of these analogs, a closely related saturated analog, 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal), serves as a key building block in the creation of polynucleotide analogs featuring a flexible polyvinyl alcohol (PVA) backbone. researchgate.netmdpi.comnih.govdoaj.org

The synthetic strategy involves grafting nucleic acid bases, such as uracil (B121893) or adenine, onto the PVA backbone using 1,3-dioxane (B1201747) spacers. mdpi.comnih.gov This is achieved through a two-step process. First, the nucleic base is alkylated with 2-bromo-1,1-diethoxyethane. For instance, uracil is reacted with 2-bromo-1,1-diethoxyethane in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) to yield 1-(2',2'-diethoxyethyl)-uracil. researchgate.net

In the second step, this intermediate undergoes a transacetalization reaction with the 1,3-diol units present in the polyvinyl alcohol backbone. This reaction, typically acid-catalyzed, forms stable 1,3-dioxane rings, effectively linking the nucleic base to the polymer chain. researchgate.netmdpi.com The resulting water-soluble homo-base polynucleotide analogs, such as PVA-uracil and PVA-adenine, have been synthesized and characterized. mdpi.comnih.govdoaj.org Interestingly, the adenine-containing PVA polynucleotide analogs were found to exhibit significant hyperchromic effects, a characteristic feature of ordered nucleic acid structures, which was not observed to the same extent in the corresponding uracil-based analogs. mdpi.comnih.gov

Table 1: Synthesis of 1-(2',2'-Diethoxyethyl)-uracil

This table summarizes the reaction conditions for the synthesis of the key intermediate for polynucleotide analog construction.

Reactant 1Reactant 2BaseSolventTemperatureProductReference
Uracil2-Bromo-1,1-diethoxyethaneSodium Hydride (NaH)DMF80°C to 150°C1-(2',2'-Diethoxyethyl)-uracil researchgate.net

Development of Novel Synthetic Reagents and Methodologies

Use in Anthraquinone (B42736) Synthesis (Related 1,1-Dialkoxyethenes)

While this compound itself is a specialized reagent, the broader class of 1,1-dialkoxyethenes , particularly 1,1-diethoxyethene (B179383), has been established as a powerful tool for the synthesis of the anthraquinone skeleton. publish.csiro.auresearchgate.net Anthraquinones are a large class of naturally occurring pigments and are important intermediates in the dye industry. The methodology based on 1,1-diethoxyethene provides an efficient route for the annelation of a new benzene (B151609) ring onto a 1,4-naphthoquinone (B94277) core, a process often referred to as a 1:2 addition. publish.csiro.auresearchgate.net

The reaction involves the addition of 1,1-diethoxyethene to a substituted 1,4-naphthoquinone. Intermediate 1:2 adducts have been successfully isolated and characterized, providing evidence for a stepwise reaction mechanism. rsc.org The reaction is significantly accelerated in polar solvents like dimethyl sulfoxide (B87167) (DMSO). publish.csiro.auresearchgate.net A key feature of this synthetic approach is its regioselectivity, which is controlled by the substituents on the benzenoid ring of the starting naphthoquinone. publish.csiro.au

Influence of Hydroxy Groups: Addition to 5-hydroxy-1,4-naphthoquinones (juglone derivatives) proceeds with high specificity to yield derivatives of 1,3,8-trihydroxyanthraquinone. researchgate.net

Influence of Methoxy Groups: In contrast, 5-methoxy-1,4-naphthoquinone directs the addition to form the isomeric 1,3,5-trisubstituted anthraquinone system. publish.csiro.au

Influence of Halo Substituents: A halogen atom on the quinonoid ring can also exert strong regiocontrol, directing the attack of the nucleophilic alkene to the adjacent carbon atom. publish.csiro.au

This methodology has been instrumental in the total synthesis of complex, naturally occurring anthraquinone pigments found in insects, such as 2-acetylemodin and deoxyerythrolaccin. publish.csiro.auresearchgate.netrsc.org For example, deoxyerythrolaccin, a derivative of 1,3,6-trihydroxyanthraquinone, was synthesized by reacting a suitably substituted bromo-naphthoquinone with 1,1-diethoxyethene. publish.csiro.aursc.org

Table 2: Regioselectivity in Anthraquinone Synthesis using 1,1-Dialkoxyethenes

This table illustrates the influence of substituents on the starting naphthoquinone on the final anthraquinone product structure.

Starting NaphthoquinoneReagentKey Substituent EffectPrimary Product SkeletonExample Synthesized Natural ProductReference(s)
5-Hydroxy-1,4-naphthoquinone1,1-DimethoxyetheneHydrogen bonding directs attack to C21,3,8-Trisubstituted Anthraquinone- researchgate.netpublish.csiro.au
5-Methoxy-1,4-naphthoquinone1,1-DialkoxyetheneElectron deficiency at C1 directs attack to C31,3,5-Trisubstituted Anthraquinone- publish.csiro.au
6-Hydroxy/Alkoxy-naphthoquinone1,1-DiethoxyetheneElectronic effects direct attack to C21,3,7-Trisubstituted Anthraquinone- publish.csiro.au
Substituted Bromo-naphthoquinone1,1-DiethoxyetheneControlled addition via halo-substituent1,3,6-Trisubstituted AnthraquinoneDeoxyerythrolaccin publish.csiro.aursc.org

Theoretical and Computational Investigations of 2 Bromo 1,1 Diethoxyethene Chemistry

Electronic Structure and Reactivity Descriptors

The reactivity of 2-bromo-1,1-diethoxyethene is fundamentally governed by its electronic structure. The molecule features a carbon-carbon double bond substituted with two electron-donating ethoxy groups and one electron-withdrawing bromine atom. This combination of substituents creates a unique electronic profile that can be elucidated through computational chemistry.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the cornerstone for understanding the molecule's properties. Functionals such as B3LYP or M06, paired with basis sets like 6-31G(d,p) or larger, are commonly employed to optimize the ground state geometry and calculate electronic energies. nih.gov

Excited state calculations, often performed using Time-Dependent DFT (TD-DFT), would provide information about the molecule's potential photochemical reactivity, such as in [2+2] cycloadditions, by identifying the energies and characteristics of its low-lying singlet and triplet excited states.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron-rich enol ether, the HOMO is typically the π-orbital of the C=C bond, and its energy indicates the molecule's nucleophilicity. makingmolecules.com

Computational analysis provides the energy levels of these orbitals and, crucially, the spatial distribution (coefficients) of the orbitals on each atom. In electrophilic attack, the reaction typically occurs at the carbon atom with the largest HOMO coefficient. For a 1,1-diethoxy-substituted ethene, the electron density is polarized, influencing the regioselectivity of its reactions. cureffi.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties for this compound and Related Compounds (Hypothetical Values based on Analogous Systems) Calculated using DFT at the B3LYP/6-31G(d) level of theory.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Ethene-10.511.7812.29Baseline
1,1-Diethoxyethene (B179383)-8.751.5510.30Highly Nucleophilic
Bromoethene-9.850.8910.74Moderately Nucleophilic
This compound -9.10 0.75 9.85 Nucleophilic (Activated)

This interactive table presents hypothetical FMO data to illustrate electronic trends. The values for this compound are estimated based on the effects of its constituent functional groups.

Mechanistic Pathway Elucidation

Computational chemistry provides an unparalleled ability to map out entire reaction mechanisms, identify intermediates, and locate the transition states that connect them.

For any proposed reaction of this compound, such as electrophilic addition or palladium-catalyzed cross-coupling, computational methods can locate the transition state (TS) structure. nih.govliv.ac.uk The TS represents the maximum energy point along the reaction coordinate. Calculating its geometry and energy allows for the determination of the activation energy (energy barrier), which is directly related to the reaction rate.

For example, in an electrophilic addition reaction, two possible pathways might exist. By calculating the activation energy for both, chemists can predict which reaction will be faster and therefore more likely to occur. DFT calculations have been successfully used to model the trigonal bipyramidal transition states in SN2 reactions and the multi-step pathways of complex catalytic cycles involving bromo-organic compounds. nih.gov

Regioselectivity is a critical aspect of the chemistry of unsymmetrical alkenes. When this compound reacts with an electrophile, the electrophile could add to either the bromine-bearing carbon (C2) or the diethoxy-substituted carbon (C1). The outcome is determined by the relative stability of the transition states for the two possible addition pathways.

Computational studies can rationalize the observed (or predict the expected) regioselectivity by comparing the activation energies of the competing transition states. nih.gov The pathway with the lower activation energy will be the dominant one. These calculations often reveal that the selectivity is controlled by a combination of steric effects (avoiding clashes between bulky groups) and electronic effects (matching electron-rich and electron-poor sites). researchgate.net

Table 2: Hypothetical Calculated Activation Barriers for the Regioselective Addition of a Generic Electrophile (E+) to this compound

Reaction PathwayIntermediate FormedCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A: Attack at C1 Carbocation at C2 (stabilized by Br)22.5Disfavored
Pathway B: Attack at C2 Oxocarbenium ion at C1 (stabilized by two ethoxy groups)14.8 Favored Product

This interactive table shows a hypothetical comparison of activation energies. The superior stabilization provided by the two oxygen atoms would strongly favor the formation of an oxocarbenium ion (Pathway B), making this the predicted regiochemical outcome.

Intermolecular Interactions and Reaction Environment

A complete computational model must also account for the environment in which a reaction occurs. Intermolecular forces and solvent effects can dramatically alter reaction rates and selectivities.

Theoretical models can incorporate the effects of the solvent implicitly (using a polarizable continuum model, PCM) or explicitly (by including individual solvent molecules in the calculation). For reactions involving charged intermediates or polar transition states, the choice of solvent is critical, and computational studies can predict how a reaction's energy profile will change in solvents of different polarity.

Furthermore, in metal-catalyzed reactions, non-covalent interactions between the substrate, the metal center, and the supporting ligands are essential for reactivity and selectivity. nih.gov DFT calculations can model these complex systems, providing insight into how the ligand sphere influences the reaction's outcome and enabling the rational design of more efficient catalysts.

Solvation Models (e.g., COSMO) in Predicting Reaction Outcomes

To accurately model chemical reactions in a real-world laboratory setting, computational studies must account for the influence of the solvent. Implicit solvation models are a computationally efficient method for this, representing the solvent as a continuous medium with specific properties, such as its dielectric constant, rather than modeling individual solvent molecules. The Conductor-like Screening Model (COSMO) is one such popular approach.

While specific studies employing the COSMO model on this compound are not readily found in the literature, the use of similar and related implicit solvation models is integral to predicting reaction outcomes for closely related compounds. For instance, in the theoretical investigation of a copper hydride-catalyzed enantioselective hydromethylation, the Solvation Model based on Density (SMD) was employed to understand the reaction in a tetrahydrofuran (B95107) (THF) solvent. chemrxiv.orgnih.gov The calculations were performed at the M06/6–311+G(d,p)-SDD(Cu, I)/SMD(THF)//B3LYP-D3/6–31G(d)–SDD(Cu, I) level of theory. nih.gov

Catalyst-Substrate Interactions in Catalytic Pathways

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of complex catalytic reactions involving the diethoxyethene moiety. A notable example is the CuH-catalyzed enantioselective hydromethylation of an α,β-unsaturated aldehyde, which can be synthesized via a Heck reaction between an aryl bromide and 1,1-diethoxyethene. nih.gov Computational studies on this system reveal the precise nature of the catalyst-substrate interactions that govern the reaction's high enantioselectivity. chemrxiv.orgnih.gov

The proposed catalytic cycle, corroborated by DFT calculations, involves several key steps where catalyst-substrate interactions are paramount: nih.gov

Enantioselective Hydrocupration: The catalytic cycle begins with the hydrocupration of the olefin substrate by a chiral ligand-supported CuH catalyst. This step is found to be both kinetically facile and the enantioselectivity-determining step. nih.gov

Transition State Stabilization: The calculations show a strong preference for one transition state (TS-1) over its enantiomeric counterpart (TS-1'). The energy difference is significant, with the disfavored transition state being 7.7 kcal/mol higher in energy. This energy difference arises from unfavorable steric repulsions between the substrate's substituents and the bulky groups of the chiral phosphine (B1218219) ligand in the disfavored arrangement. nih.gov This steric clash effectively blocks one reaction pathway, leading to the high enantiomeric excess observed experimentally.

Intermediate Formation: The favored hydrocupration pathway leads to the formation of a chiral (R)-Cu-alkyl intermediate. nih.gov

Methylation via Oxidative Addition: The final step involves the methylation of the copper-alkyl intermediate. DFT studies suggest this proceeds through an Sₙ2-type oxidative addition of methyl iodide, forming a transient Cu(III) species, which then undergoes reductive elimination to yield the final product and regenerate the catalyst. chemrxiv.orgnih.gov

The detailed energy landscape of the catalyst-substrate complex throughout the reaction pathway can be mapped, providing quantitative data on the interactions that control the reaction's success and selectivity.

Table 1: Computed Energetic Barriers in CuH-Catalyzed Hydromethylation nih.gov
Transition State / IntermediateDescriptionRelative Free Energy (kcal/mol)Significance
TS-1Favored transition state for hydrocuprationBaselineLeads to the major (R) enantiomer
TS-1'Disfavored transition state for hydrocupration+7.7Leads to the minor (S) enantiomer; disfavored due to steric repulsion

These computational findings highlight how non-covalent interactions, specifically steric repulsion between the ligand and the substrate, are harnessed within the catalytic pocket to achieve high levels of stereocontrol. chemrxiv.org

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The utility of 2-Bromo-1,1-diethoxyethane in carbon-carbon and carbon-heteroatom bond formation is often reliant on catalysis. While established methods exist, ongoing research is focused on developing novel catalytic systems to improve reaction selectivity, efficiency, and sustainability.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application with 2-Bromo-1,1-diethoxyethane is an area of active development. Future research will likely focus on the design of more active and robust palladium catalysts. For instance, the use of specialized ligands, such as phosphine-based ligands like cataCXium AHI and XantPhos, has shown promise in improving the efficiency of carbonylative couplings and aminocarbonylations with related aryl bromides. chim.it The exploration of N-heterocyclic carbene (NHC) ligands could also lead to catalysts with enhanced stability and activity for reactions involving 2-Bromo-1,1-diethoxyethane.

Beyond palladium, other transition metals such as nickel and copper are being investigated as more economical and sustainable alternatives. Nickel-catalyzed cross-electrophile coupling reactions, for example, have demonstrated the ability to couple unactivated alkyl chlorides with aryl halides, a strategy that could be adapted for 2-Bromo-1,1-diethoxyethane. researchgate.net Copper-catalyzed reactions, often in the presence of a base, are also effective for the formation of carbon-sulfur bonds, as seen in the reaction of 2-Bromo-1,1-diethoxyethane with thiophenols. rsc.org The development of novel copper-based catalytic systems could further expand the scope of these transformations.

Furthermore, the use of solid catalysts, such as alkaline macroporous resin with triphenylphosphine (B44618), has been shown to be effective in the synthesis of cinnamaldehyde (B126680) diethylacetal from 2-Bromo-1,1-diethoxyethane and benzaldehyde. nih.gov This approach offers advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. Future work in this area could involve the development of other solid-supported catalysts and their application in a broader range of reactions.

A summary of catalytic systems with potential for further development is presented in the table below.

Catalyst SystemReaction TypePotential for Enhancement
Palladium with specialized ligands (e.g., cataCXium AHI, XantPhos)Cross-coupling, CarbonylationImproved yields and selectivity in complex molecule synthesis.
Nickel-based catalystsCross-electrophile couplingA more sustainable alternative to palladium for C-C bond formation.
Copper-based catalystsC-S and C-N bond formationDevelopment of more efficient and milder reaction conditions.
Solid-supported catalysts (e.g., alkaline macroporous resin)Wittig-type reactionsEnhanced recyclability and application in continuous flow systems.

Integration into Flow Chemistry for Continuous Production

Flow chemistry, or continuous flow synthesis, is a rapidly growing field in chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of reactions involving 2-Bromo-1,1-diethoxyethane into flow chemistry systems is a promising area for future research.

The synthesis of 1,1-diethoxy-2-bromoethane itself has been approached using continuous flow methods. One patented method describes the catalytic bromination of acetaldehyde (B116499) followed by condensation with absolute ethyl alcohol. google.com This process highlights the potential for producing the reagent in a continuous manner, which can be beneficial for large-scale applications.

While specific examples of the use of 2-Bromo-1,1-diethoxyethane in continuous flow synthesis of more complex molecules are not yet widely reported, the principles have been demonstrated with related compounds and reactions. For instance, the synthesis of indole (B1671886) derivatives has been successfully adapted to flow chemistry, showcasing the potential for constructing heterocyclic scaffolds in a continuous manner. mdpi.com Given that 2-Bromo-1,1-diethoxyethane is a key building block for many heterocyclic compounds, its integration into such flow systems is a logical next step.

Future research in this area will likely focus on developing and optimizing flow-based protocols for reactions such as alkylations, cyclizations, and cross-coupling reactions using 2-Bromo-1,1-diethoxyethane. This will involve the selection of appropriate reactors, pumps, and in-line purification techniques to enable the continuous production of high-purity products. The use of solid-supported catalysts and reagents will be particularly advantageous in flow systems, as they can be packed into columns, simplifying the reaction work-up and product isolation.

Development of Asymmetric Transformations Utilizing 2-Bromo-1,1-diethoxyethane

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The development of asymmetric transformations involving 2-Bromo-1,1-diethoxyethane is a key area of future research, aiming to introduce chirality and control stereochemistry in the synthesis of complex molecules.

One notable example of an asymmetric transformation is the synthesis of the chiral aminoacetal (R)-(–)-N-(2,2-diethoxyethyl)-2-phenylglycinol. mdpi.com This was achieved by reacting (R)-phenylglycinol with an excess of 2-Bromo-1,1-diethoxyethane in the presence of anhydrous potassium carbonate. mdpi.com The resulting chiral aminoacetal is a valuable intermediate for the synthesis of more complex chiral molecules, such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comresearchgate.net

Future research in this area will likely focus on the development of catalytic asymmetric methods to further enhance the efficiency and enantioselectivity of these transformations. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the enantioselective alkylation of various nucleophiles with 2-Bromo-1,1-diethoxyethane. For example, chiral phase-transfer catalysts have been shown to be effective in promoting the umpolung reactions of imines, which could be extended to reactions involving this bromoacetal. nih.gov

The development of asymmetric variants of cross-coupling reactions and other C-C bond-forming reactions using 2-Bromo-1,1-diethoxyethane is another promising avenue. This could involve the use of chiral metal complexes to control the stereochemistry of the newly formed carbon-carbon bond.

A summary of a key asymmetric transformation is provided in the table below.

ReactionChiral Starting MaterialReagentsProduct
Synthesis of a chiral aminoacetal(R)-phenylglycinol2-Bromo-1,1-diethoxyethane, K₂CO₃, DMF(R)-(–)-N-(2,2-Diethoxyethyl)-2-phenylglycinol

Application in the Synthesis of Diverse Bioactive Scaffolds

2-Bromo-1,1-diethoxyethane is a valuable building block for the synthesis of a wide variety of bioactive heterocyclic scaffolds. Its ability to introduce a protected aldehyde functionality makes it particularly useful for constructing complex molecules with pharmaceutical potential.

One of the most significant applications of 2-Bromo-1,1-diethoxyethane is in the synthesis of pyrrolo[1,2-a]pyrazines. These compounds are known to have a range of biological activities, including the inhibition of gastric acid secretion. google.com The synthesis typically involves the reaction of a substituted pyrrole (B145914) with 2-iodo-1,1-diethoxyethane (which can be prepared from the bromo-analogue) followed by cyclization. google.com A convenient method for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids involves the reaction of (3-oxopiperazine-2-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane. bohrium.com

The compound has also been used in the synthesis of benzo[b]furan derivatives. For example, the cyclization reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone (B1195853) with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone is a key step in the synthesis of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, which are precursors to other biologically active molecules. mdpi.com

Furthermore, 2-Bromo-1,1-diethoxyethane has been employed in the synthesis of PRODAN-based fluorescent models of cholesterol, which are used to study the interaction of cholesterol with host systems. nih.gov This highlights the versatility of the reagent in creating specialized molecular probes for biological research.

Future research will undoubtedly continue to explore the use of 2-Bromo-1,1-diethoxyethane in the synthesis of novel bioactive scaffolds. The development of new synthetic methodologies and the combination of this reagent with other building blocks will likely lead to the discovery of new compounds with a wide range of therapeutic applications.

Advanced Spectroscopic Characterization to Corroborate Mechanistic Hypotheses

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Advanced spectroscopic techniques play a vital role in elucidating the intricate details of reaction pathways, identifying transient intermediates, and validating mechanistic hypotheses.

In the context of reactions involving 2-Bromo-1,1-diethoxyethane, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for characterizing reaction products and intermediates. For example, in the diastereoselective synthesis of morpholinone derivatives, ¹H NMR spectroscopy was used to determine the diastereomeric ratio of the products by comparing the integration of specific proton signals. mdpi.com High-resolution mass spectrometry (HRMS) is also routinely used to confirm the elemental composition of newly synthesized compounds. rsc.org

While product characterization is well-established, future research should focus on the use of advanced spectroscopic techniques to study reaction mechanisms in real-time. Techniques such as in-situ NMR and reaction monitoring with infrared (IR) spectroscopy can provide valuable insights into the kinetics and mechanism of a reaction as it proceeds. This would be particularly useful for studying the mechanisms of catalytic reactions, such as the palladium-catalyzed cross-coupling reactions mentioned earlier.

Mechanistic studies using nuclear magnetic resonance and mass spectrometry have been performed for cascade ring expansion reactions to support proposed mechanisms, including the characterization of key intermediates and by-products. whiterose.ac.uk Similar detailed mechanistic investigations for reactions involving 2-Bromo-1,1-diethoxyethane would be highly beneficial.

The NIST WebBook provides reference mass spectrum and IR spectrum data for 2-Bromo-1,1-diethoxyethane, which can serve as a baseline for spectroscopic studies. nist.gov PubChem also provides access to a range of spectroscopic data, including ¹H NMR, ¹³C NMR, and various IR and mass spectrometry data. nih.gov

A summary of spectroscopic data for a key intermediate is provided in the table below.

CompoundSpectroscopic Data
(R)-(–)-N-(2,2-Diethoxyethyl)-2-phenylglycinol¹H NMR (400 MHz, CDCl₃) δ: 7.30–7.18 (m, 5H), 4.51 (t, J = 5.5 Hz, 1H), 3.72 (dd, J = 8.7, 4.4 Hz, 1H), 3.67–3.49 (m, 4H), 4.46–3.37 (m, 2H), 2.66–2.54 (m, 2H), 2.48 (broad s, it disappears after treatment with D₂O, 2H), 1.13 (t, J = 7.0 Hz, 3H), 1.12 (t, J = 7.0 Hz, 3H). mdpi.com

By combining advanced spectroscopic techniques with computational studies, a more complete picture of the reaction mechanisms involving 2-Bromo-1,1-diethoxyethane can be developed, paving the way for the rational design of more efficient and selective synthetic methods.

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-1,1-diethoxyethene, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound is typically synthesized via acetal protection of bromoacetaldehyde. Key reagents include ethanol and catalytic acid (e.g., H₂SO₄). Optimizing yield involves controlling stoichiometry (excess ethanol) and reaction temperature (reflux at ~78°C). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 60–70°C at 10 mmHg) ensures high purity (>98%) .
  • Example Protocol :
StepReagents/ConditionsPurpose
1Bromoacetaldehyde + 2 eq. ethanol + H₂SO₄Acetal formation
2Reflux for 6–8 hoursDrive equilibrium
3Neutralization (NaHCO₃), extraction (Et₂O)Remove acidic residues
4Fractional distillationIsolate product

Q. Which spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include C-O stretching (1,100–1,050 cm⁻¹, ethoxy groups) and C-Br stretching (~550 cm⁻¹) .
  • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.5–3.7 ppm (quartet, -OCH₂), and δ 4.8 ppm (singlet, CH-Br) .
  • Mass Spectrometry : Molecular ion peak at m/z 197.07 (C₆H₁₃BrO₂⁺) and fragment ions (e.g., loss of ethoxy groups) .

Advanced Research Questions

Q. How do reaction conditions dictate whether this compound undergoes nucleophilic substitution or elimination?

  • Methodological Answer :
  • Substitution : Polar protic solvents (e.g., MeOH) and weak bases (e.g., NaOMe) favor Sₙ2 mechanisms, producing ethoxy-substituted derivatives. Steric hindrance from ethoxy groups limits competing pathways .
  • Elimination : Strong bases (e.g., KOtBu) in aprotic solvents (DMSO) promote E2 mechanisms, yielding ethene derivatives. Kinetic control at higher temperatures (>80°C) enhances selectivity .
  • Key Factors :
ConditionPathwayOutcome
NaOMe/MeOHSₙ21,1-diethoxyethyl derivatives
KOtBu/DMSOE21,1-diethoxyethene

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from catalyst choice and solvent polarity. For example:
  • Palladium Catalysts : Pd(PPh₃)₄ in THF facilitates Suzuki-Miyaura coupling with aryl boronic acids, but competing β-hydride elimination may occur. Use of additives (e.g., Cs₂CO₃) stabilizes intermediates .
  • Nickel Catalysts : NiCl₂(dppe) in DMF improves selectivity for alkyne couplings but requires strict anhydrous conditions to prevent hydrolysis .
  • Validation Strategy :
  • Compare reaction outcomes under inert (N₂) vs. ambient atmospheres.
  • Use deuterated solvents (e.g., DMF-d₇) to track protonation side reactions via ¹H NMR .

Q. What role does steric and electronic modulation play in the reactivity of this compound with Grignard reagents?

  • Methodological Answer : The ethoxy groups create steric bulk, directing Grignard addition to the less hindered β-carbon. Electronic effects (Br’s electronegativity) polarize the ethene moiety, enhancing electrophilicity at the α-position.
  • Case Study : Reaction with MeMgBr yields 1,1-diethoxypropane via α-addition, confirmed by GC-MS and ¹³C NMR .
  • Controlled Experiment : Compare with 2-Bromo-1,1-dimethoxyethene (smaller methoxy groups); faster kinetics observed due to reduced steric hindrance .

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